molecular formula C6H6NNaO2S B13664462 Sodium 5-methylpyridine-2-sulfinate

Sodium 5-methylpyridine-2-sulfinate

Cat. No.: B13664462
M. Wt: 179.17 g/mol
InChI Key: CNLZMPZEXSITAA-UHFFFAOYSA-M
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Description

Sodium 5-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6NNaO2S. It is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are essential for creating diverse pyridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-methylpyridine-2-sulfinate can be synthesized through the reaction of 5-methylpyridine-2-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization and filtration to remove impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 5-methylpyridine-2-sulfinate involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound interacts with aryl halides to form carbon-carbon bonds, leading to the formation of diverse pyridine derivatives. The palladium catalyst facilitates the reaction by coordinating with the sulfinate and the aryl halide, enabling the transfer of the sulfinyl group to the aryl halide .

Comparison with Similar Compounds

Comparison: Sodium 5-methylpyridine-2-sulfinate is unique due to its specific methyl group position, which influences its reactivity and the types of products formed in chemical reactions. Compared to sodium pyridine-2-sulfinate, the presence of the methyl group in the 5-position can lead to different steric and electronic effects, making it a valuable reagent for synthesizing specific pyridine derivatives .

Properties

Molecular Formula

C6H6NNaO2S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;5-methylpyridine-2-sulfinate

InChI

InChI=1S/C6H7NO2S.Na/c1-5-2-3-6(7-4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

CNLZMPZEXSITAA-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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